REACTION_SMILES
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[CH2:22]([O:23][CH2:24][CH3:25])[CH3:26].[CH3:17][C:18]([CH3:19])([CH3:20])[OH:21].[CH3:8][N:9]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[CH3:16].[Cl:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[Cl:7]>>[Cl:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[O:21][C:18]([CH3:17])([CH3:19])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCCCl
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)CCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |